(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Cholamidopropyl)-1,1-dimethamine is synthesized from cholic acid, a bile acid. The synthesis involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation to introduce the sulfonate group . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents depending on the specific step.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-(Cholamidopropyl)-1,1-dimethamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization, filtration, and dialysis to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The amine and sulfonate groups can participate in substitution reactions with other electrophiles or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted amines and sulfonates
Scientific Research Applications
3-(Cholamidopropyl)-1,1-dimethamine is extensively used in scientific research, including:
Chemistry: Solubilizing hydrophobic compounds for analysis.
Biology: Extracting and purifying membrane proteins while maintaining their native state.
Medicine: Studying membrane-bound receptors and enzymes.
Industry: Used in the formulation of detergents and cleaning agents for delicate biological samples
Mechanism of Action
The compound exerts its effects through its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of proteins. This interaction helps to solubilize membrane proteins by disrupting lipid bilayers without denaturing the proteins. The molecular targets include membrane proteins and receptors, and the pathways involved are related to protein solubilization and stabilization .
Comparison with Similar Compounds
Similar Compounds
3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate: Similar structure with an additional hydroxyl group.
Triton X-100: A non-ionic detergent used for similar purposes.
Tween-20: Another non-ionic detergent used in protein solubilization
Uniqueness
3-(Cholamidopropyl)-1,1-dimethamine is unique due to its zwitterionic nature, which provides a balance between hydrophilic and hydrophobic interactions. This property makes it particularly effective in solubilizing membrane proteins without denaturing them, a feature that is not as pronounced in non-ionic detergents like Triton X-100 and Tween-20 .
Properties
Molecular Formula |
C29H52N2O4 |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19?,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |
InChI Key |
CLOVEIUMHBMREZ-KJDRISMPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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